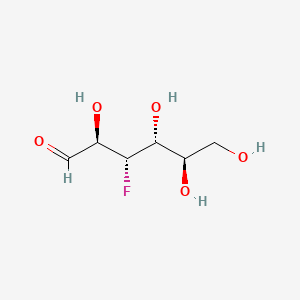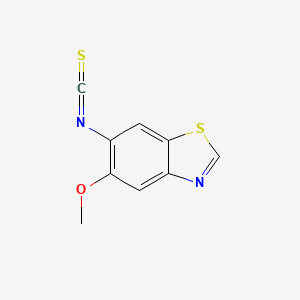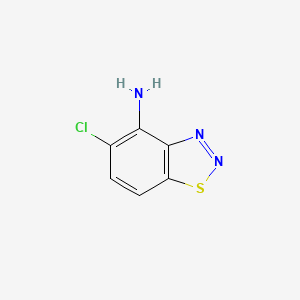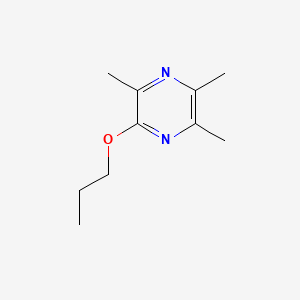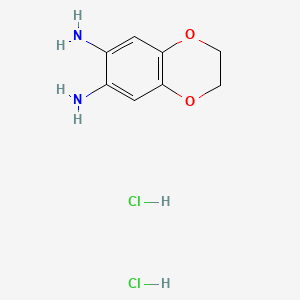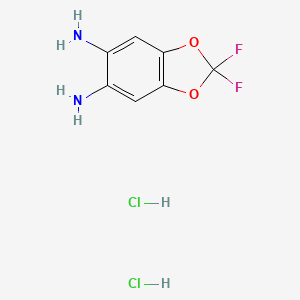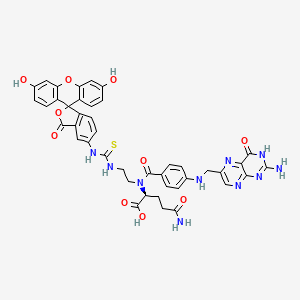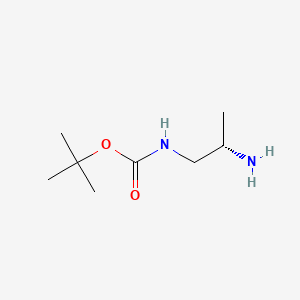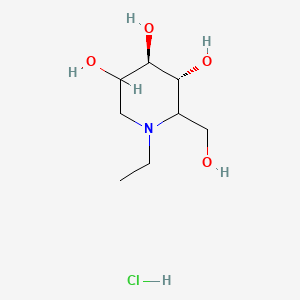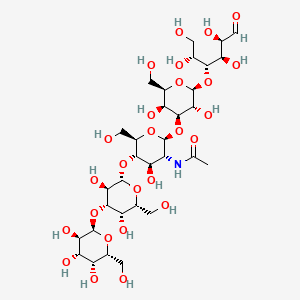
Galili pentasaccharide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Galili pentasaccharide is a complex carbohydrate structure that is part of the glycosphingolipid family It is characterized by its unique arrangement of five monosaccharide units
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Galili pentasaccharide typically involves a series of glycosylation reactions. One common method is the preactivation-based, one-pot glycosylation technique, which allows for the rapid and stereoselective assembly of the pentasaccharide structure. This method involves the use of trichloroacetimidate donors and thioglycoside alcohols as building blocks . The reaction conditions often include the use of catalysts such as silver triflate and promoters like trimethylsilyl trifluoromethanesulfonate to facilitate the glycosylation process.
Industrial Production Methods
Industrial production of this compound can be achieved through enzymatic synthesis using carbohydrate-active enzymes. These enzymes are engineered to have specific regio- and stereoselectivity, allowing for the efficient production of the desired pentasaccharide structure . This method is advantageous as it avoids the need for multiple protection and deprotection steps, making the process more efficient and cost-effective.
Analyse Chemischer Reaktionen
Types of Reactions
Galili pentasaccharide undergoes various chemical reactions, including:
Oxidation: The oxidation of hydroxyl groups to form aldehydes or carboxylic acids.
Reduction: The reduction of carbonyl groups to form alcohols.
Substitution: The substitution of hydroxyl groups with other functional groups such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the pentasaccharide structure .
Major Products Formed
The major products formed from these reactions include various derivatives of the this compound, such as its oxidized or reduced forms. These derivatives can have different biological activities and applications.
Wissenschaftliche Forschungsanwendungen
Galili pentasaccharide has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex carbohydrates and glycosphingolipids.
Biology: Studied for its role in cell-cell recognition and signaling processes.
Medicine: Investigated for its potential as a therapeutic agent in cancer treatment and as a vaccine component.
Industry: Utilized in the production of bioactive compounds and as a functional ingredient in various products.
Wirkmechanismus
The mechanism of action of Galili pentasaccharide involves its interaction with specific molecular targets, such as galectins. Galectins are a family of proteins that bind to β-galactoside epitopes on the pentasaccharide, mediating various biological processes including cell adhesion, apoptosis, and immune response . The binding of this compound to galectins can modulate these processes, making it a potential target for therapeutic intervention.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Forssman pentasaccharide: Another glycosphingolipid with a similar structure but different biological functions.
Heparan sulfate pentasaccharide: Known for its anticoagulant properties and interaction with antithrombin.
Shigella flexneri pentasaccharide: Used in vaccine development against bacterial infections.
Uniqueness
Galili pentasaccharide is unique due to its specific arrangement of monosaccharide units and its ability to interact with galectins. This interaction is crucial for its role in mediating various biological processes, distinguishing it from other similar compounds.
Eigenschaften
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-5-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H55NO26/c1-8(40)33-15-20(47)26(57-32-24(51)28(19(46)13(6-38)54-32)59-30-22(49)21(48)17(44)11(4-36)52-30)14(7-39)55-29(15)58-27-18(45)12(5-37)53-31(23(27)50)56-25(10(42)3-35)16(43)9(41)2-34/h2,9-32,35-39,41-51H,3-7H2,1H3,(H,33,40)/t9-,10+,11+,12+,13+,14+,15+,16+,17-,18-,19-,20+,21-,22+,23+,24+,25+,26+,27-,28-,29-,30+,31-,32-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQRTAMYWQHCTJ-UJNJMCBBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H55NO26 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
869.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
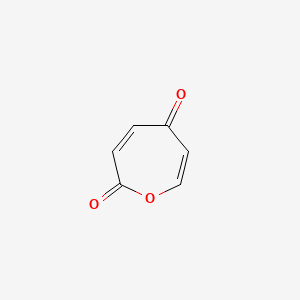
![2(1H)-Isoquinolinecarboxylic acid, 1-[(2-bromo-4,5-dimethoxyphenyl)methyl]-7-[(ethoxycarbonyl)oxy]](/img/new.no-structure.jpg)
